Cas no 10599-80-1 (1-Butanamine,N-(1-propylbutylidene)-)
10599-80-1 structure
Product Name:1-Butanamine,N-(1-propylbutylidene)-
CAS-nummer:10599-80-1
MF:C11H23N
MW:169.307023286819
CID:118722
PubChem ID:550662
Update Time:2025-04-18
1-Butanamine,N-(1-propylbutylidene)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Butanamine,N-(1-propylbutylidene)-
- N-(1-Propylbutylidene)-1-butanamine
- N-butylheptan-4-imine
- AC1LB3E4
- AG-D-20108
- Butylamine, N-(1-propylbutylidene)-
- Butylamine,N-(1-propylbutylidene)- (7CI,8CI)
- CTK4A4272
- Heptan-4-on-butylimid
- N-Butyl-4-heptanimine
- N-Butyl-1-propyl-1-butanimine
- 10599-80-1
- 1-Butanamine, N-(1-propylbutylidene)-
- KPXGPWSHFIXKSZ-UHFFFAOYSA-N
- DTXSID90338682
- N-(1-Propylbutylidene)-1-butanamine #
-
- Inchi: 1S/C11H23N/c1-4-7-10-12-11(8-5-2)9-6-3/h4-10H2,1-3H3
- InChI-sleutel: KPXGPWSHFIXKSZ-UHFFFAOYSA-N
- LACHT: N(/CCCC)=C(/CCC)\CCC
Berekende eigenschappen
- Exacte massa: 169.18319
- Monoisotopische massa: 169.183049738g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 7
- Complexiteit: 108
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 12.4Ų
Experimentele eigenschappen
- PSA: 12.36
- LogboekP: 3.82770
1-Butanamine,N-(1-propylbutylidene)- Gerelateerde literatuur
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Haiyang Fan,Guiyun Yi,Zhengting Zhang,Yanan Zhao,Qinglin Hou,Chuanxiang Zhang,Lunjian Chen,Yulong Zhang,Qi Sun Phys. Chem. Chem. Phys. 2023 25 15219
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